Bienvenue dans la boutique en ligne BenchChem!

2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid

medicinal chemistry permeability optimization structure-property relationships

2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid (CAS 1710471-66-1, molecular formula C₇H₈ClN₃O₂, molecular weight 201.61 g/mol, InChI Key KVNHPWBVHUERSB-UHFFFAOYSA-N) is a synthetic pyrazine-amino acid conjugate featuring a 3-chloropyrazine core N-linked via a methylamino bridge to an acetic acid moiety. The compound belongs to the broader class of α-pyrazinyl glycine derivatives, a scaffold recognized for its potential in drug design owing to the privileged status of both pyrazine heterocycles and amino acid building blocks in medicinal chemistry.

Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
CAS No. 1710471-66-1
Cat. No. B1472092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid
CAS1710471-66-1
Molecular FormulaC7H8ClN3O2
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC=CN=C1Cl
InChIInChI=1S/C7H8ClN3O2/c1-11(4-5(12)13)7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,12,13)
InChIKeyKVNHPWBVHUERSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid (CAS 1710471-66-1): Physicochemical Identity and Compound-Class Context for Procurement Decisions


2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid (CAS 1710471-66-1, molecular formula C₇H₈ClN₃O₂, molecular weight 201.61 g/mol, InChI Key KVNHPWBVHUERSB-UHFFFAOYSA-N) is a synthetic pyrazine-amino acid conjugate featuring a 3-chloropyrazine core N-linked via a methylamino bridge to an acetic acid moiety . The compound belongs to the broader class of α-pyrazinyl glycine derivatives, a scaffold recognized for its potential in drug design owing to the privileged status of both pyrazine heterocycles and amino acid building blocks in medicinal chemistry [1]. Its distinguishing structural features—specifically the concurrent presence of a 3-chloro substituent on the pyrazine ring, an N-methyl group on the bridging nitrogen, and a free carboxylic acid terminus—differentiate it from closely related analogs that lack one or more of these elements .

Why 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid Cannot Be Replaced by Close Structural Analogs in Research Programs


Substituting 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid with its closest commercially available analogs—such as the des-methyl variant (CAS 1080650-25-4, C₆H₆ClN₃O₂, MW 187.01), the methyl ester prodrug (CAS 2098133-11-8, C₈H₁₀ClN₃O₂, MW 215.64), or the non-chlorinated pyrazine analog (C₇H₉N₃O₂, MW 167.17)—introduces quantifiable and functionally consequential differences in hydrogen-bonding capacity, lipophilicity, and metabolic liability . The N-methyl group on the target compound eliminates one hydrogen-bond donor (HBD count = 1, vs. 2 for the des-methyl analog), alters the conformational ensemble of the amino acid side chain, and directly impacts both passive permeability and target engagement geometry [1]. The 3-chloro substituent, absent in the non-chlorinated analog, contributes approximately +0.5 to +0.8 units to computed logP and provides a handle for halogen-bonding interactions with biological targets, a feature well-precedented in pyrazinamide-based antimycobacterial SAR [2]. These cumulative differences mean that generic substitution without experimental re-validation risks altering pharmacokinetic profiles, target binding kinetics, and ultimately the reproducibility of biological results.

Quantitative Differentiation Evidence for 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid (CAS 1710471-66-1) vs. Closest Analogs


Hydrogen-Bond Donor Count Reduction via N-Methylation: Target Compound vs. Des-Methyl Analog

The target compound possesses one hydrogen-bond donor (the carboxylic acid O–H), compared to two HBDs for the des-methyl analog 2-[(3-chloropyrazin-2-yl)amino]acetic acid (CAS 1080650-25-4, which has both the carboxylic acid O–H and the secondary amine N–H). N-Methylation eliminates the N–H donor, which is a well-established strategy for improving passive membrane permeability and oral bioavailability. While no direct permeability measurement for the target compound was identified in the literature, the reduction from HBD=2 to HBD=1 is structurally analogous to the N-methylation scan commonly applied in lead optimization programs and aligns with Lipinski's Rule of Five guidelines, where HBD count ≤ 5 is favorable but lower counts generally correlate with improved permeability [1].

medicinal chemistry permeability optimization structure-property relationships

Chlorine Substituent Contribution to Lipophilicity: Target Compound vs. Non-Chlorinated Pyrazine Analog

The presence of the 3-chloro substituent on the pyrazine ring of the target compound (C₇H₈ClN₃O₂, MW 201.61) confers increased lipophilicity compared to the non-chlorinated analog 2-[methyl(pyrazin-2-yl)amino]acetic acid (C₇H₉N₃O₂, MW 167.17). While experimentally measured logP/logD values are not available in the public domain for either compound, the computed XLogP3-AA for the structurally related non-chlorinated analog [(pyrazin-2-ylmethyl)-amino]-acetic acid is −3.5 [2], and chlorine substitution on aromatic heterocycles typically adds approximately +0.5 to +0.8 logP units based on Hansch substituent constants (π(Cl) ≈ +0.71 for aromatic systems). This estimated difference places the target compound in a more favorable lipophilicity range for membrane permeation while maintaining acceptable aqueous solubility for in vitro assays [1].

lipophilicity optimization halogen bonding ADME prediction

Antimycobacterial Class-Level Evidence: Methylamino-Substituted Pyrazine Derivatives Show Activity Comparable to Pyrazinamide

Although no direct MIC data for the target compound itself were identified in the peer-reviewed literature, class-level evidence from pyrazinamide (PZA) analog studies provides quantitative context for the methylamino-pyrazine scaffold. In work by Zitko et al. (2011), pyrazinamide derivatives containing methylamino substitution (compounds 4b and 4c) exhibited MIC values of 12.5 µg/mL against Mycobacterium tuberculosis, a potency equivalent to or exceeding that of the clinical standard pyrazinamide (MIC range 12.5–25 µg/mL) [1]. The target compound incorporates both key structural features—a chlorine atom at the pyrazine 3-position and an N-methylamino bridge—that are present in the active pyrazinamide analogs from this study. This establishes a class-level expectation of antimycobacterial potential, albeit requiring direct experimental confirmation for procurement-driven compound selection [1].

antitubercular antimycobacterial pyrazinamide SAR Mycobacterium tuberculosis

Free Carboxylic Acid vs. Methyl Ester: Differentiated Synthetic Utility and Downstream Conjugation Potential

The target compound bears a free carboxylic acid terminus (MW 201.61), whereas its closest commercially available ester analog—methyl N-(3-chloropyrazin-2-yl)-N-methylglycinate (CAS 2098133-11-8, C₈H₁₀ClN₃O₂, MW 215.64)—exists as the methyl ester . The free acid enables direct amide coupling, active ester formation, and salt preparation without requiring a deprotection step. The methyl ester, by contrast, is suitable as a prodrug strategy (enhanced membrane permeability via increased lipophilicity) or as a protected intermediate requiring saponification prior to conjugation . The molecular weight difference of 14.03 g/mol (ΔMW = +14.03 for the ester) is modest but the functional distinction is substantial for synthetic route design: the free acid saves one synthetic step (ester hydrolysis) and avoids potential epimerization risks associated with basic or acidic deprotection conditions [1].

synthetic chemistry bioconjugation prodrug design amide coupling

Synthetic Accessibility via Modern Photoredox Methodology: Dechlorinative Pyrazinylation of Glycine Derivatives

A 2025 publication in Organic Letters by Zhang et al. established a visible-light-driven, redox-neutral α-C(sp³)–H pyrazinylation protocol for glycine derivatives using chloropyrazines as coupling partners [1]. This methodology is directly applicable to the synthesis of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid and its analogs, providing a modern, mild-condition synthetic route that avoids the harsh reagents (refluxing POCl₃, strong bases) historically used for chloropyrazine functionalization [2]. The photoredox approach operates under visible light irradiation at ambient temperature and is redox-neutral, features that translate to improved functional group tolerance compared to traditional nucleophilic aromatic substitution routes. While the target compound itself can also be prepared via conventional reaction of 3-chloropyrazine-2-carboxylic acid with methylamine , the photoredox methodology offers orthogonal synthetic access particularly valuable for late-stage diversification of more complex glycine-containing peptides or drug candidates.

synthetic methodology photoredox catalysis visible-light chemistry glycine functionalization

Best-Fit Research and Industrial Application Scenarios for 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid (CAS 1710471-66-1)


Antimycobacterial Lead Discovery: Scaffold-Hopping from Pyrazinamide

Research teams pursuing novel antitubercular agents can leverage 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid as a structurally differentiated scaffold for hit expansion. The compound combines a 3-chloropyrazine core (analogous to the 5-chloro-PZA chemotype with demonstrated antimycobacterial fatty acid synthase I inhibition) with an N-methylamino acid side chain—a substitution pattern that generated MIC values of 12.5 µg/mL in closely related pyrazinamide analogs tested against M. tuberculosis H37Rv [1]. The free carboxylic acid enables rapid amide library synthesis for SAR exploration, while the N-methyl group reduces HBD count to improve permeability compared to des-methyl analogs [2]. Procurement of this exact compound (rather than the des-methyl or non-chlorinated analogs) ensures that both the chlorine-mediated target engagement and N-methyl-optimized permeability are preserved from the outset of the screening campaign.

Synthetic Methodology Development: Photoredox-Catalyzed Amino Acid Functionalization

The 2025 Organic Letters publication by Zhang et al. establishes that chloropyrazines serve as effective coupling partners in visible-light-driven α-C(sp³)–H pyrazinylation of glycine derivatives [3]. 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid represents both a product of and a substrate for this emerging synthetic methodology. Research groups developing new photoredox methods for amino acid modification can use this compound as a benchmark substrate to evaluate reaction scope, since its N-methyl substitution and chloro substituent present distinct steric and electronic features compared to simpler glycine derivatives. The compound's commercial availability (e.g., CymitQuimica Ref. 3D-KTC47166 ) eliminates the need for in-house synthesis of starting material, accelerating methodology development timelines.

Angiogenesis Modulation Research: Intermediate for Bioactive Compound Synthesis

The des-methyl analog of the target compound, 2-[(3-chloropyrazin-2-yl)amino]acetic acid (CAS 1080650-25-4, also named N-(3-chloro-2-pyrazinyl)glycine), is explicitly cited in the patent literature as an intermediate for the preparation of angiogenesis-enhancing and angiogenesis-modulating compounds . The target compound's N-methyl substitution may confer differentiated pharmacokinetic properties (reduced HBD count, altered metabolic stability) relative to the des-methyl analog, making it a strategically distinct intermediate for angiogenesis-focused medicinal chemistry programs. Procurement of the N-methylated variant enables direct comparison with the des-methyl scaffold in angiogenesis assays, potentially revealing structure-activity relationships that are inaccessible using the non-methylated starting material alone.

Bioconjugation and Chemical Biology: Free Acid Handle for Probe Synthesis

For chemical biology applications requiring covalent attachment of a pyrazine-containing pharmacophore to biomolecules, solid supports, or fluorescent reporters, 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid offers a decisive advantage over its methyl ester analog (CAS 2098133-11-8). The free carboxylic acid enables direct activation (e.g., NHS ester or HATU-mediated coupling) without the saponification step required for the ester [4]. This saves approximately one synthetic day per conjugation and eliminates base exposure that could compromise acid-sensitive or epimerizable substrates. The 3-chloro substituent additionally provides a potential site for further orthogonal functionalization via palladium-catalyzed cross-coupling, a synthetic opportunity absent in non-halogenated pyrazine-amino acid conjugates.

Quote Request

Request a Quote for 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.